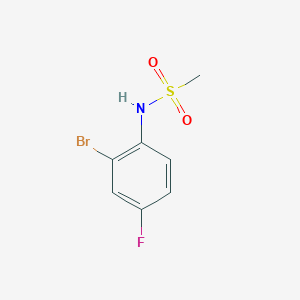

N-(2-bromo-4-fluorophenyl)methanesulfonamide

Description

N-(2-Bromo-4-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a 2-bromo-4-fluorophenyl aromatic ring. Sulfonamides are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C7H7BrFNO2S |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

N-(2-bromo-4-fluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

InChI Key |

AUXGWJHHHJVTJE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One of the common methods to synthesize N-(2-bromo-4-fluorophenyl)methanesulfonamide involves the Suzuki-Miyaura coupling reaction.

Direct Halogenation: Another method involves the direct halogenation of the corresponding phenylmethanesulfonamide, where bromine and fluorine are introduced to the phenyl ring under controlled conditions.

Industrial Production Methods:

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-bromo-4-fluorophenyl)methanesulfonamide can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfonamides with different oxidation states .

Scientific Research Applications

Chemistry:

N-(2-bromo-4-fluorophenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study the effects of halogenated sulfonamides on enzyme activity and protein interactions .

Medicine:

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to the compound’s binding affinity and specificity . The methanesulfonamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the phenyl ring significantly alter molecular conformation and intermolecular interactions. Key analogs include:

Key Observations :

- Crystal Packing : In N-(2-formylphenyl)-4-methylbenzenesulfonamide, C–H⋯O hydrogen bonds form trans-dimeric structures, a feature likely shared with halogenated derivatives due to similar polar interactions .

Spectroscopic Properties

- NMR and IR : DFT calculations for N-(2-methylphenyl) and N-(3-methylphenyl) methanesulfonamides reveal distinct chemical shifts for NH protons (δ 8.5–9.5 ppm) and sulfonyl S=O stretches (~1300 cm⁻¹ in IR), which shift predictably with halogen substitution .

- Vibrational Modes: The 2-bromo-4-fluoro substitution likely red-shifts aromatic C–Br and C–F stretches compared to non-halogenated analogs, as seen in furan and thiophene studies .

Biological Activity

N-(2-bromo-4-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, providing an overview of its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring substituted with bromine and fluorine atoms. The presence of these halogens enhances its binding affinity to various biomolecules, making it a promising candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through competitive inhibition or allosteric modulation. This mechanism has been explored in various studies, highlighting its potential therapeutic roles in treating inflammatory diseases and cancers.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Studies indicate that it selectively inhibits COX-1 over COX-2, which is crucial for developing anti-inflammatory drugs .

- Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. This suggests that it may serve as a lead compound for further anticancer drug development .

- Protein-Ligand Interactions : The unique halogen substitutions enhance the compound's binding affinity to proteins, facilitating studies on protein-ligand interactions that are vital for understanding its pharmacological effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of COX Enzymes :

- Cytotoxicity Against Cancer Cells :

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | COX-1 Inhibition | Not specified |

| Compound A (similar structure) | Anticancer Activity | 5 nM |

| Compound B (similar structure) | COX-2 Inhibition | Higher than COX-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.